(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 374101-11-8
VCID: VC4531545
InChI: InChI=1S/C20H16N4O2S/c1-13-3-6-17(9-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-7-18(8-5-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+
SMILES: CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 374101-11-8

Cat. No.: VC4531545

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile - 374101-11-8

Specification

CAS No. 374101-11-8
Molecular Formula C20H16N4O2S
Molecular Weight 376.43
IUPAC Name (E)-3-(3,4-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H16N4O2S/c1-13-3-6-17(9-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-7-18(8-5-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+
Standard InChI Key WGYCNAMPXZLSDD-LFIBNONCSA-N
SMILES CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Structural and Molecular Characteristics

The molecular formula of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is C₂₀H₁₆N₄O₂S, with a molecular weight of 376.43 g/mol. Key structural features include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position is substituted with a 4-nitrophenyl group, introducing strong electron-withdrawing effects.

  • Acrylonitrile backbone: An α,β-unsaturated nitrile group in the (E)-configuration, which bridges the thiazole ring and the 3,4-dimethylphenylamino substituent. This conjugation stabilizes the planar geometry and enhances electronic delocalization .

  • 3,4-Dimethylphenylamino group: A dimethyl-substituted aromatic amine that contributes steric bulk and moderate electron-donating effects via methyl substituents.

Comparative Molecular Properties

PropertyTarget CompoundAnalog from Source Analog from Source
Molecular FormulaC₂₀H₁₆N₄O₂SC₂₀H₁₅N₃O₄SC₂₂H₂₁N₃S
Molecular Weight (g/mol)376.43393.42359.49
Key Functional GroupsThiazole, Nitro, AcrylonitrileThiazole, Nitro, MethoxyThiazole, Dimethylphenyl

Synthesis and Optimization

The synthesis of acrylonitrile-thiazole hybrids typically involves multi-step pathways, combining Hantzsch thiazole formation with Knoevenagel condensation. For the target compound, a plausible route includes:

Thiazole Core Formation

  • Hantzsch Thiazole Synthesis: Reaction of 4-nitrobenzaldehyde with thioacetamide in ethanol under reflux yields 4-(4-nitrophenyl)thiazole-2-amine.

  • Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at the thiazole’s 2-position.

Acrylonitrile Conjugation

  • Knoevenagel Condensation: The brominated thiazole reacts with 3,4-dimethylphenylacetonitrile in the presence of piperidine as a base, forming the (E)-configured acrylonitrile linker .

  • Purification: Crystallization from ethanol or acetonitrile achieves >95% purity, as confirmed by HPLC.

Critical Parameters:

  • Solvent polarity (acetonitrile > ethanol) improves reaction yields by stabilizing intermediates.

  • Temperature control (<60°C) prevents nitro group reduction or acrylonitrile hydrolysis.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

Electrophilic Substitution

  • Thiazole Ring: Electrophiles attack the C5 position due to electron-rich sulfur and nitrogen atoms. Nitration or sulfonation reactions proceed under mild acidic conditions.

  • Nitro Group: Reduces to an amine via catalytic hydrogenation (Pd/C, H₂), enabling further functionalization (e.g., amidation) .

Nucleophilic Additions

  • Acrylonitrile Moiety: Undergoes Michael addition with thiols or amines, forming derivatives with enhanced solubility or bioactivity.

Stability Profile

ConditionStabilityDegradation Pathway
Acidic (pH < 3)LowThiazole ring hydrolysis
Alkaline (pH > 10)ModerateNitro group reduction to amine
UV LightLowPhotooxidation of acrylonitrile

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of methyl and nitro substituents to optimize potency and selectivity.

  • Prodrug Development: Leveraging nitroreductase activation in hypoxic tissues for targeted cancer therapy.

  • Materials Science Applications: Exploiting the compound’s conjugated π-system for organic semiconductor design .

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